molecular formula C17H16N4O2 B2442162 (1H-indol-5-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone CAS No. 2034449-54-0

(1H-indol-5-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone

Cat. No. B2442162
CAS RN: 2034449-54-0
M. Wt: 308.341
InChI Key: JJEWHTCFIOCFLI-UHFFFAOYSA-N
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Description

(1H-indol-5-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery. This compound is also known as IPMP and is a pyrazinyl-pyrrolidinyl-indole derivative.

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

The compound’s structure suggests it could serve as a valuable building block for drug development. Researchers have synthesized it as a bicyclo[1.1.1]pentane building block, specifically 3-(pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid . Its potential applications in drug discovery include:

Coordination Chemistry

The ligand 3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid (H2L) has been employed in the synthesis of coordination polymers. Notably:

Heterocyclic Chemistry

The compound’s pyrazine and indole moieties make it relevant in heterocyclic chemistry:

properties

IUPAC Name

1H-indol-5-yl-(3-pyrazin-2-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2/c22-17(13-1-2-15-12(9-13)3-5-19-15)21-8-4-14(11-21)23-16-10-18-6-7-20-16/h1-3,5-7,9-10,14,19H,4,8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJEWHTCFIOCFLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CN=C2)C(=O)C3=CC4=C(C=C3)NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1H-indol-5-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone

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